molecular formula C17H21ClFN3O2S B5643347 4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one

4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one

Cat. No.: B5643347
M. Wt: 385.9 g/mol
InChI Key: HBMIRAVCDHHJMD-UHFFFAOYSA-N
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Description

4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a chlorofluorophenyl group and a thiomorpholine moiety, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-4-fluorobenzyl chloride with piperazine to form an intermediate, which is then reacted with 2-oxo-2-thiomorpholine-4-ylacetic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorofluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one is unique due to its combination of a piperazine ring, chlorofluorophenyl group, and thiomorpholine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[(2-chloro-4-fluorophenyl)methyl]-3-(2-oxo-2-thiomorpholin-4-ylethyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClFN3O2S/c18-14-9-13(19)2-1-12(14)11-22-4-3-20-17(24)15(22)10-16(23)21-5-7-25-8-6-21/h1-2,9,15H,3-8,10-11H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBMIRAVCDHHJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCSCC2)CC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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